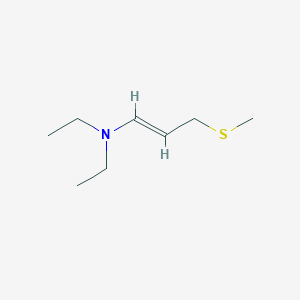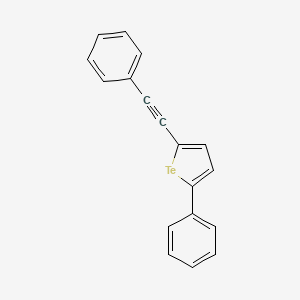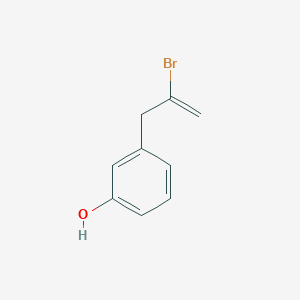
2-(4,7-difluoro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,7-difluoro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound characterized by the presence of a difluoro-substituted indanone moiety attached to an acetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-difluoro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:
Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where a suitable aromatic compound is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Fluorine Atoms: The difluoro substitution can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-(4,7-difluoro-3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing
Eigenschaften
Molekularformel |
C11H8F2O3 |
|---|---|
Molekulargewicht |
226.18 g/mol |
IUPAC-Name |
2-(4,7-difluoro-3-oxo-1,2-dihydroinden-1-yl)acetic acid |
InChI |
InChI=1S/C11H8F2O3/c12-6-1-2-7(13)11-8(14)3-5(10(6)11)4-9(15)16/h1-2,5H,3-4H2,(H,15,16) |
InChI-Schlüssel |
OKLQXJLYRNPOTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C=CC(=C2C1=O)F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)




![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
![(5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-one](/img/structure/B12637188.png)
![2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12637194.png)

![1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B12637207.png)
